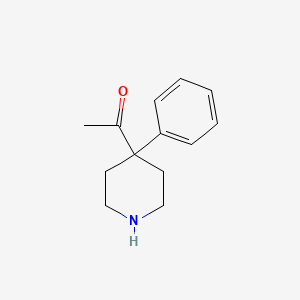

4-Acetyl-4-phenylpiperidine

Beschreibung

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules and Drug Discovery

The piperidine ring is a fundamental and ubiquitous structural feature in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals. researchgate.netencyclopedia.pub It is one of the most prevalent heterocyclic systems found in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net The significance of the piperidine scaffold in drug discovery can be attributed to several key factors:

Structural Versatility: The piperidine ring's chair-like conformation and the ability to introduce various substituents at different positions allow for the creation of a diverse range of molecular shapes and functionalities. This structural flexibility enables fine-tuning of a compound's interaction with biological targets. ontosight.ai

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence a molecule's solubility, lipophilicity, and ability to cross cell membranes. Introducing chiral centers within the piperidine scaffold can further modulate physicochemical properties. researchgate.net

Pharmacokinetic Profile: The presence of a piperidine moiety can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved oral bioavailability. ontosight.airesearchgate.net

Biological Activity: Piperidine derivatives have demonstrated a wide spectrum of biological activities, making them valuable in the development of treatments for numerous diseases. bohrium.com

Table 1: Therapeutic Applications of Piperidine Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Oncology | Anticancer, Antineoplastic |

| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial, Antifungal |

| Cardiovascular | Antihypertensive, Anticoagulant |

| Central Nervous System | Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic |

This table summarizes the diverse pharmacological applications of molecules containing the piperidine scaffold as reported in various studies. researchgate.netbohrium.com

Historical Context and Evolution of 4-Acetyl-4-phenylpiperidine Research in Medicinal Chemistry

The study of 4-phenylpiperidine (B165713) derivatives gained significant traction following the discovery that this structural motif is a key fragment of the morphine molecule. hec.gov.pk This realization spurred extensive research into synthesizing and evaluating piperidine derivatives for analgesic activity. hec.gov.pk

Initially, research focused on creating variations of existing analgesics. For instance, early synthetic routes to this compound involved the debenzylation of its N-benzyl derivative, which was itself synthesized from 1-benzyl-4-cyano-4-phenylpiperidine. google.comgoogle.com These foundational studies established methods for creating the core this compound structure.

Over time, the application of this compound has evolved and expanded significantly. It is now recognized as a key intermediate in the synthesis of a variety of biologically active compounds. chemimpex.com Research has demonstrated that derivatives of this compound possess a range of pharmacological activities.

Key Research Milestones and Applications:

Analgesics: A primary focus of research has been the synthesis and evaluation of this compound derivatives for their analgesic properties. google.comgoogle.comresearchgate.net

Opioid Receptor Agonists: The 4-phenylpiperidine scaffold is a component of loperamide (B1203769) and diphenoxylate, and novel analogs based on this structure have been synthesized and investigated as potential μ-opioid receptor agonists. mdpi.com

Fentanyl Precursors: The 4-phenylpiperidine moiety is a structural component of fentanyl and its analogs. While not a direct precursor in all synthesis routes, related piperidone compounds are crucial starting materials. wikipedia.orgunodc.orgfederalregister.gov For example, 4-piperidone (B1582916) is a precursor to N-phenethyl-4-piperidone (NPP) and 4-anilinopiperidine, which are key intermediates in different fentanyl synthesis methods. federalregister.gov

Antimicrobial and Cytotoxic Agents: Research has explored the potential of this compound derivatives in developing new antimicrobial and cytotoxic compounds. google.comgoogle.com

α1a-Adrenoceptor Antagonists: The compound has been incorporated into the design of novel antagonists for the α1a-adrenoceptor, which could be beneficial in treating conditions like benign prostatic hyperplasia. google.comgoogle.com

The evolution of research on this compound highlights its versatility as a building block in medicinal chemistry, moving from its initial role in the development of simple analgesics to its use in creating a wide array of complex molecules with diverse therapeutic potential. chemimpex.comresearchgate.net

Table 2: Research and Applications of this compound and its Derivatives

| Research Area | Finding / Application | Reference |

|---|---|---|

| Analgesic Activity | Synthesis and evaluation of derivatives for pain relief. | researchgate.net |

| Antimicrobial/Antiviral | Investigated for cytotoxicity, antimicrobial, and antiviral properties. | google.comgoogle.com |

| α1a-Adrenoceptor Antagonists | Used in the design of antagonists for benign prostatic hyperplasia treatment. | google.comgoogle.com |

| Synthetic Intermediate | Serves as a versatile intermediate in the synthesis of various bioactive molecules. | chemimpex.com |

This table summarizes key findings from research into the applications of this compound and its derivatives.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(4-phenylpiperidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHWHRHOEKYEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188335 | |

| Record name | Methyl (4-phenyl-4-piperidyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34798-80-6 | |

| Record name | 1-(4-Phenyl-4-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34798-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-4-phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034798806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERIDINYL METHYL KETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (4-phenyl-4-piperidyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-phenyl-4-piperidyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYL-4-PHENYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LE6DD6KH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Innovations for 4 Acetyl 4 Phenylpiperidine and Its Derivatives

Challenges and Limitations of Traditional Synthetic Routes

Historically, the synthesis of 4-acetyl-4-phenylpiperidine has been fraught with difficulties, including multi-step procedures, low efficiency, and safety concerns. google.com

Hazardous Reagent Utilization and Non-Scalable Conditions in Prior Art

A significant drawback of earlier synthetic routes is the reliance on hazardous reagents such as sodium hydride and sodamide. google.com These materials are highly reactive and require specialized handling procedures, posing safety risks, particularly in large-scale industrial production. google.com Furthermore, many of these traditional methods employ reaction conditions that are not easily scalable, such as extremely low temperatures (-30°C), making them impractical for industrial applications. google.com

Debenzylation via Hydrogenation of N-Benzyl Derivatives

A common strategy in the synthesis of this compound involves the use of an N-benzyl protecting group. google.com The final step in this sequence is the removal of the benzyl (B1604629) group, typically achieved through hydrogenation over a palladium catalyst. google.com While effective, this debenzylation step can be problematic. The catalyst can be sensitive to poisoning by other functional groups present in the molecule, and the use of hydrogen gas under pressure introduces additional safety considerations, particularly on an industrial scale. google.comresearchgate.net

Advanced Synthetic Strategies for this compound Production

Indium-Mediated Acylation of 4-Phenyl Pyridine (B92270)

A novel and efficient synthesis of this compound utilizes an indium-mediated acylation of 4-phenylpyridine (B135609). google.comgoogle.com This innovative approach involves the reaction of 4-phenylpyridine with an acid anhydride (B1165640) in the presence of indium powder. google.com This one-pot reaction directly forms a key intermediate, 1,4-diacetyl-4-phenyl-1,4-dihydropyridine. google.comgoogle.com This method offers several advantages over traditional routes, including a shorter synthetic sequence and the avoidance of highly reactive and hazardous reagents. google.com The starting material, 4-phenylpyridine, is also readily available commercially. google.comgoogle.com

Table 1: Indium-Mediated Synthesis of 1,4-Diacyl-4-phenyl-1,4-dihydropyridine Derivatives

| Starting Material | Acylating Agent | Product | Melting Point (°C) |

| 4-Phenylpyridine | Acetic Anhydride | 1,4-Diacetyl-4-phenyl-1,4-dihydropyridine | 93-95 |

| 4-Phenylpyridine | n-Butyric Anhydride | 1,4-Dibutyryl-4-phenyl-1,4-dihydropyridine | - |

Data sourced from patent information, which may not specify all melting points. google.comgoogle.com

Hydrogenation of 1,4-Diacetyl-4-phenyl-1,4-dihydropyridine Intermediates

Following the indium-mediated acylation, the resulting 1,4-diacetyl-4-phenyl-1,4-dihydropyridine intermediate is subjected to hydrogenation to yield 1,4-diacetyl-4-phenylpiperidine. google.comgoogle.com This reduction can be carried out using various catalytic systems, including palladium on carbon (Pd/C), platinum, or nickel catalysts with hydrogen gas. google.com This step effectively saturates the dihydropyridine (B1217469) ring to form the desired piperidine (B6355638) structure. google.com

The final step to obtain this compound is the selective hydrolysis of the N-acetyl group from 1,4-diacetyl-4-phenylpiperidine. google.com This is typically achieved using metal hydroxides such as sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com The hydrochloride salt of the final product can then be precipitated and isolated. google.com

Table 2: Hydrogenation and Hydrolysis to this compound Hydrochloride

| Intermediate | Hydrogenation Catalyst | Hydrolysis Agent | Final Product | Melting Point (°C) |

| 1,4-Diacetyl-4-phenyl-1,4-dihydropyridine | 10% Palladium on Carbon | Sodium Hydroxide | This compound Hydrochloride | 234-236 |

Data sourced from patent information. google.comgoogle.com

Modern Approaches for the Synthesis of Substituted Piperidine Derivatives

Recent advancements in synthetic organic chemistry have furnished a variety of sophisticated methods for constructing the piperidine skeleton. These modern techniques offer significant advantages over classical methods, often providing higher yields, improved stereocontrol, and greater functional group tolerance. Key innovative strategies include electro-reductive cyclizations, ring expansions of smaller heterocycles, transition-metal-catalyzed reactions, and multicomponent strategies, each enabling the assembly of complex piperidine structures from simpler precursors.

Electrochemical synthesis has emerged as a green and efficient alternative to traditional chemical methods. Electro-reductive cyclization offers a powerful technique for the formation of heterocyclic amines, including piperidine derivatives. nih.govnih.gov This method typically involves the cyclization of an imine with a terminal dihaloalkane. nih.gov

The reaction mechanism proceeds through the initial reduction of the substrate imine at the cathode to generate a stable radical anion. This radical anion then acts as a nucleophile, attacking the terminal dihaloalkane. This is followed by another one-electron reduction at the cathode to create an anion intermediate, which subsequently undergoes intramolecular cyclization to yield the final piperidine product. beilstein-journals.org

A significant innovation in this area is the use of electrochemical flow microreactors. nih.govnih.gov These reactors offer a large specific surface area, which facilitates the efficient reduction of the substrate imine on the cathode, leading to better yields compared to conventional batch reactions. nih.gov This technology also allows for preparative-scale synthesis through continuous electrolysis. nih.govresearchgate.net

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

| Benzylideneaniline, 1,4-dibromobutane | Flow microreactor, GC cathode, Pt anode, DBU, THF | 1,2-Diphenylpiperidine | 13% | researchgate.net |

| Imine, Terminal dihaloalkanes | Flow microreactor | Piperidine derivatives | Good yields | nih.gov |

Table 1: Examples of Electro-reductive Cyclization for Piperidine Synthesis.

Ring expansion reactions of aziridines provide a versatile entry point to more complex and stereochemically rich piperidine structures. This strategy leverages the ring strain of the three-membered aziridine (B145994) ring to drive the formation of the six-membered piperidine ring. springernature.comnih.gov

One prominent method is the formal [3+3] ring expansion of bicyclic aziridines with rhodium-supported vinyl carbenes. springernature.comchemrxiv.org This reaction proceeds through the formation of a vinyl aziridinium (B1262131) ylide intermediate. This intermediate then undergoes a concerted, asynchronous, pseudo- nih.govspringernature.com-sigmatropic rearrangement to directly form dehydropiperidine products with a high degree of stereocontrol. chemrxiv.org A variety of functional groups, including halides, protected alcohols, and esters, are well-tolerated in this transformation. springernature.com

Another approach involves a one-pot, two-step synthesis starting from 2-keto aziridines. Treatment with a phosphonium (B103445) ylide generates an intermediate vinyl aziridine, which then rearranges via a bas.bgtaylorfrancis.com-sigmatropic shift to accomplish the three- to six-membered ring expansion, yielding unsaturated piperidines. capes.gov.br Furthermore, stable bicyclic aziridinium ions can be prepared and subsequently opened by various nucleophiles, leading to regioselectively substituted piperidines. nih.gov

| Aziridine Substrate | Reagent | Catalyst | Product | Key Feature | Reference |

| cis-Bicyclic aziridine | Vinyl diazoacetate | Rh₂(OAc)₄ | Dehydropiperidine | High yield and diastereoselectivity | springernature.com |

| 2-Keto aziridines | Phosphonium ylide | None | Unsaturated piperidines | bas.bgtaylorfrancis.com-Sigmatropic rearrangement | capes.gov.br |

| Bicyclic aziridinium tosylate | Nucleophiles (e.g., acetate, nitrile) | None | Substituted piperidines | Regio- and stereospecific ring opening | nih.gov |

Table 2: Overview of Intermolecular Aziridine Ring Expansion Methods.

Photoinduced hydrocarboxylation has been developed as a method for the synthesis of γ-amino acids from allylamines, which are valuable precursors for nitrogen-containing heterocycles. chemrxiv.org This reaction involves the use of a photocatalyst, such as 4-DPAIPN, and a CO₂ source, like oxalic acid, under blue light irradiation. The process demonstrates remarkable functional group tolerance, accommodating esters, acetals, and silyl (B83357) ethers. chemrxiv.org

While the direct one-step synthesis of piperidones from this reaction is not explicitly detailed, the methodology is applicable to substrates already containing a piperidine moiety. chemrxiv.org More importantly, the γ-amino acid products can be readily cyclized to form lactams. A demonstrated synthetic sequence involves the transformation of the crude γ-amino acid product into an acyl chloride, followed by deprotection (e.g., N-Cbz removal with H₂/Pd-C) and subsequent intramolecular cyclization to yield the corresponding lactam (a pyrrolidone in the reported example). chemrxiv.org This sequence is, in principle, applicable to the synthesis of piperidinones from suitable homoallylamine precursors.

| Substrate Type | Reagents | Conditions | Intermediate Product | Final Product (via cyclization) | Reference |

| Allylamines | Oxalic acid, 4-DPAIPN (photocatalyst), TMG (base) | Blue light (456 nm), DMF | γ-Amino acids | Lactams (e.g., Pyrrolidones, Piperidinones) | chemrxiv.org |

Table 3: Photoinduced Hydrocarboxylation and Subsequent Cyclization Strategy.

The intramolecular aza-Michael addition is a powerful and frequently employed strategy for the construction of the piperidine ring. nih.gov This reaction involves the cyclization of an amine onto a tethered α,β-unsaturated carbonyl or nitrile moiety. These reactions can be categorized based on whether the activating electron-withdrawing group is incorporated within the newly formed ring (endo-activated) or is external to it (exo-activated). rsc.orgrsc.org

Domino reactions that incorporate an intramolecular aza-Michael addition have proven particularly effective for the one-pot synthesis of highly substituted piperidines. For instance, a domino imino-aldol/aza-Michael reaction sequence has been developed where the enolate of an α-alkylidene-β-keto ester adds to an N-activated aldimine, and the resulting intermediate spontaneously cyclizes via an intramolecular aza-Michael addition to afford the piperidine product with high diastereoselectivity. acs.org Organocatalysis is also widely used in this context; for example, a quinoline-based organocatalyst combined with trifluoroacetic acid can facilitate the enantioselective synthesis of protected 2,5-disubstituted piperidines. nih.gov

| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Key Feature | Reference |

| Domino Imino-Aldol/Aza-Michael | α-Alkylidene-β-keto ester, N-activated aldimine | Base | Substituted piperidines | High diastereoselectivity | acs.org |

| Organocatalytic Intramolecular Michael Addition | N-tethered alkenes | Quinoline organocatalyst, TFA | Enantioenriched protected 2,5- and 2,6-disubstituted piperidines | Enantioselective synthesis | nih.gov |

| Base-induced Diastereoselective Cyclization | N-tethered alkenes | Base | 2,6-trans-piperidine | Diastereoselective synthesis | nih.gov |

Table 4: Examples of Intramolecular Michael Addition Strategies for Piperidine Synthesis.

Multicomponent reactions (MCRs), where three or more starting materials react in a one-pot fashion to form a single product, represent a highly efficient and atom-economical approach to complex molecules like functionalized piperidines. bas.bgbeilstein-journals.org These reactions offer significant advantages over traditional multi-step syntheses, including reduced reaction times, energy consumption, and waste generation. bas.bgbeilstein-journals.org

A common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-keto ester (or another 1,3-dicarbonyl compound). beilstein-journals.org The reaction proceeds through a cascade of events, often proposed to involve the formation of an enamine (from the amine and β-keto ester) and an imine (from the amine and aldehyde), followed by a Mannich-type reaction and subsequent intramolecular cyclization and dehydration. beilstein-journals.org

A wide array of catalysts have been developed to promote this transformation, including nano-crystalline solid acids (like nano-sulfated zirconia), which are reusable and facilitate easy work-up. bas.bg Other catalysts include ZrOCl₂·8H₂O, tetrabutylammonium (B224687) tribromide, and, more recently, biocatalysts such as immobilized Candida antarctica lipase (B570770) B (CALB), which has been used for the first biocatalytic MCR synthesis of piperidines. taylorfrancis.comrsc.org

Table 5: Selected Multicomponent Reactions for Piperidine Synthesis.

Reduction of pyridine precursors is a fundamental route to piperidines. Modern methods have focused on achieving high selectivity and introducing additional functionality during the reduction process.

A notable strategy is the silylative reduction of pyridines catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃. acs.org This reaction involves a cascade of hydrosilylation steps. Depending on the substituents on the pyridine ring, the reaction initiates with either a 1,2- or 1,4-hydrosilylation. This is followed by further selective hydrosilylation of the resulting enamine double bonds, ultimately affording azacyclic products with a sp³ C–Si bond selectively positioned at the beta-carbon relative to the nitrogen atom. acs.org

The double reduction approach offers another pathway for the asymmetric synthesis of piperidines. nih.gov This strategy was effectively demonstrated in the synthesis of an aminofluoropiperidine precursor. The process involved an initial hydrogenation of a substituted pyridine using sodium tetrahydroborate under mild conditions. The key step was the second, highly stereoselective asymmetric hydrogenation of the resulting enamine, which was achieved using a catalytic ruthenium(II) complex to give the final piperidine product with excellent conversion. nih.gov

| Strategy | Precursor | Reagents/Catalyst | Key Intermediate | Final Product | Reference |

| Silylative Reduction | Substituted Pyridines | Hydrosilane, B(C₆F₅)₃ | Dihydropyridine/Enamine | β-Silylated azacycles | acs.org |

| Double Reduction | Substituted Pyridine | 1. NaBH₄2. H₂, Ru(II) complex | Enamine | cis-Aminofluoropiperidine | nih.gov |

Table 6: Hydrosilylation and Double Reduction Methods for Piperidine Synthesis.

Synthetic Routes to this compound and its Analogs Explored

Recent advancements in organic synthesis have provided a diverse toolkit for the construction of complex molecular architectures like this compound and its derivatives. These compounds are of significant interest due to their presence in a wide array of pharmaceuticals and bioactive molecules. This article delves into specific innovative synthetic methodologies, including intramolecular radical C-H amination, enantioselective cyanidation, and metal-catalyzed hydrogenation and dearomatization processes, which offer efficient pathways to these valuable piperidine scaffolds.

7 Intramolecular Radical C-H Amination/Cyclization

Intramolecular radical C-H amination has emerged as a powerful strategy for the synthesis of piperidines by forming a new carbon-nitrogen bond through the activation of a typically inert C-H bond. This approach streamlines synthetic sequences by directly converting linear amines into cyclic structures.

One notable method involves an iodine-catalyzed Hofmann-Löffler reaction that facilitates selective piperidine formation. acs.org This reaction is initiated by visible light and operates through two interconnected catalytic cycles: a radical C-H functionalization and an iodine-catalyzed C-N bond formation. acs.org This technique has proven effective for the selective amination of remote aliphatic C-H bonds, offering a direct route to saturated N-heterocycles. acs.org

Another innovative approach utilizes electrolysis or copper catalysis for the intramolecular radical C-H amination/cyclization of linear amines bearing electrophilic aromatic groups. nih.gov In the electrolytic variant, a single electron transfer generates a radical cation, which, after deprotonation, forms a benzyl radical. Subsequent electron transfer leads to a benzyl cation that readily reacts with a tosylamide to yield the piperidine ring. nih.gov The copper-catalyzed version initiates the formation of an N-radical, followed by a 1,5-hydrogen atom transfer (HAT) to generate a carbon radical. This intermediate is then trapped to complete the cyclization. nih.gov

Furthermore, cobalt(II) catalysts have been employed for the radical intramolecular cyclization of linear amino-aldehydes, providing good yields of various piperidines. mdpi.com However, this method can sometimes lead to the formation of a linear alkene by-product due to a competitive 1,5-H-transfer process. mdpi.com

A manganese-based catalyst, [MnIII(ClPc)]4, has also been shown to be effective for intermolecular benzylic C–H amination, demonstrating high reactivity, site-selectivity, and functional group tolerance. nih.gov This catalyst is synthesized in a single step from readily available materials. nih.gov The reaction exhibits excellent site-selectivity, governed by both steric and electronic factors within the substrate molecule. nih.gov

Table 1: Examples of Intramolecular Radical C-H Amination/Cyclization Reactions

| Catalyst/Method | Substrate Type | Product Type | Key Features |

| Iodine/Visible Light | Linear Amines | Piperidines | Selective C-H amination, visible light initiated. acs.org |

| Electrolysis | Linear Amines with Aromatic Groups | Piperidines | Anodic C-H bond activation. nih.gov |

| Copper Catalysis | Linear Amines with Aromatic Groups | Piperidines | N-F and C-H bond activation. nih.gov |

| Cobalt(II) Catalysis | Linear Amino-aldehydes | Piperidines | Good yields, potential for alkene by-product. mdpi.com |

| Manganese Catalysis | Benzylic C-H bonds | Aminated Products | High reactivity and site-selectivity. nih.gov |

8 Enantioselective Cyanidation Methods

Enantioselective cyanidation represents a key transformation for accessing chiral piperidine precursors, particularly 4-cyano-4-phenylpiperidines. These cyanated intermediates are versatile building blocks that can be further elaborated into a variety of functionalized piperidine derivatives.

One prominent example is the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst. mdpi.com The resulting aminonitriles undergo cyclization in the presence of diisobutylaluminium hydride (DIBAL-H) to afford chiral piperidines. mdpi.com This methodology has been successfully applied to the asymmetric synthesis of the anticancer drug, Niraparib. mdpi.com

The synthesis of N-substituted-4-cyano-4-phenylpiperidines can also be achieved through the condensation of phenylacetonitrile (B145931) with N-substituted-bis(2-chloroethyl)amines. researchgate.net This reaction is effectively catalyzed by a phase-transfer catalyst such as hexadecyltributylphosphonium bromide in an aqueous sodium hydroxide solution. researchgate.net

Furthermore, the stereospecific reaction of 1,3-dimethyl-4-piperidone with potassium cyanide yields a cyanohydrin, which serves as a precursor for diastereoisomeric 4-cyano-1,3-dimethyl-4-phenylpiperidines of known configurations. cdnsciencepub.com These cyanopiperidines are crucial intermediates for establishing the stereochemistry of more complex piperidine derivatives. cdnsciencepub.com

Table 2: Enantioselective Cyanidation Approaches for Piperidine Synthesis

| Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Chiral Copper(II) Catalyst / DIBAL-H | Fluorosubstituted Amines | Chiral Piperidines | Asymmetric synthesis of Niraparib precursor. mdpi.com |

| Phase-Transfer Catalyst | Phenylacetonitrile and N-substituted-bis(2-chloroethyl)amines | N-substituted-4-cyano-4-phenylpiperidines | Effective condensation reaction. researchgate.net |

| Potassium Cyanide | 1,3-Dimethyl-4-piperidone | 4-Cyano-1,3-dimethyl-4-phenylpiperidines | Stereospecific cyanohydrin formation. cdnsciencepub.com |

9 Metal-Catalyzed Hydrogenation and Dearomatization Processes for Functionalized Piperidines

Metal-catalyzed hydrogenation and dearomatization of pyridine derivatives are fundamental and widely utilized strategies for the synthesis of functionalized piperidines. These methods allow for the conversion of readily available aromatic precursors into saturated heterocyclic systems, often with a high degree of stereocontrol.

Hydrogenation of Pyridines:

The catalytic hydrogenation of substituted pyridines is a direct route to piperidine derivatives. researchgate.netasianpubs.org Various catalysts, including platinum oxide (PtO2), palladium on carbon, and rhodium on carbon, have been employed for this transformation. researchgate.netasianpubs.org While effective, these reactions often necessitate harsh conditions such as high pressure and temperature. researchgate.net However, recent developments have focused on milder and more selective methods. For instance, PtO2 in glacial acetic acid has been used for the hydrogenation of substituted pyridines under 50 to 70 bar of hydrogen pressure. researchgate.netasianpubs.org

Heterogeneous cobalt catalysts based on titanium nanoparticles and melamine (B1676169) have been developed for the acid-free hydrogenation of pyridine derivatives, even allowing the use of water as a solvent. mdpi.com Rhodium and palladium catalysts are also effective for pyridine hydrogenation. mdpi.com For example, a rhodium(I) complex with pinacol (B44631) borane (B79455) has been used for the highly diastereoselective dearomatization/hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. mdpi.com

Electrocatalytic hydrogenation offers a sustainable alternative to traditional thermochemical methods. nih.gov Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be quantitatively converted to piperidine at ambient temperature and pressure. nih.gov

Dearomatization of Pyridines:

Dearomatization strategies provide access to highly functionalized piperidines by breaking the aromaticity of the pyridine ring and introducing new substituents. nih.govresearchgate.net This is often achieved by activating the pyridine as a pyridinium (B92312) salt, making it susceptible to nucleophilic attack. mdpi.com

Chiral N-heterocyclic carbene (NHC)-catalyzed intermolecular dearomatization reactions between activated N-alkylpyridinium salts and aliphatic aldehydes have been reported. mdpi.com Similarly, copper-catalyzed enantioselective dearomatization of in situ-formed N-acylpyridinium salts with Grignard reagents has been achieved with high enantioselectivity. mdpi.com

Nickel-catalyzed enantioselective arylation of pyridinium ions, formed in situ from pyridine and a chloroformate, provides enantioenriched 2-aryl-1,2-dihydropyridines. rsc.org These dihydropyridines are versatile intermediates that can be further elaborated into a variety of chiral piperidine derivatives. rsc.org

Table 3: Metal-Catalyzed Hydrogenation and Dearomatization of Pyridine Derivatives

| Catalyst/Method | Substrate Type | Product Type | Key Features |

| PtO2 / H2 | Substituted Pyridines | Piperidine Derivatives | Requires high pressure. researchgate.netasianpubs.org |

| Heterogeneous Cobalt Catalyst | Pyridine Derivatives | Piperidine Derivatives | Acid-free, can be performed in water. mdpi.com |

| Rhodium(I) Complex / Pinacol Borane | Fluoropyridines | All-cis-(multi)fluorinated Piperidines | Highly diastereoselective dearomatization/hydrogenation. mdpi.com |

| Electrocatalytic Hydrogenation (Rh/C) | Pyridine | Piperidine | Ambient temperature and pressure. nih.gov |

| Chiral NHC Catalysis | Activated N-Alkylpyridinium Salts | Functionalized Piperidines | Intermolecular dearomatization. mdpi.com |

| Copper Catalysis / Grignard Reagents | N-Acylpyridinium Salts | Functionalized Piperidines | Highly enantioselective dearomatization. mdpi.com |

| Nickel Catalysis / Arylzinc Reagents | Pyridinium Ions | Enantioenriched 2-Aryl-1,2-dihydropyridines | Enantioselective arylation. rsc.org |

Pharmacological Activities and Biological Applications of 4 Acetyl 4 Phenylpiperidine and Its Analogues

Central Nervous System (CNS) Activity Investigations

Research has extensively focused on the central nervous system effects of 4-acetyl-4-phenylpiperidine and its analogues. chemimpex.com This class of compounds is widely utilized in neuropharmacological research to investigate mechanisms of addiction and the effects of certain drugs on brain function and behavior. chemimpex.com The ability of the 4-phenylpiperidine (B165713) structure to modulate neurotransmitter systems makes it a crucial tool for developing treatments for a range of central nervous system disorders. chemimpex.com

Analgesic Potential and Mechanisms of Antinociception

The 4-phenylpiperidine moiety is a well-established pharmacophore found in potent opioid analgesics. nih.gov The incorporation of this structure into various chemical scaffolds has led to the development of novel classes of analgesic agents. nih.gov

One notable analogue, acetyl fentanyl, demonstrates potent opioid analgesic properties. usdoj.gov In murine models, acetyl fentanyl has been shown to produce a significant analgesic response in both the tail flick and phenylquinone writhing tests, which are standard assays for evaluating pain relief. usdoj.gov Furthermore, in studies with morphine-dependent monkeys, acetyl fentanyl was capable of completely suppressing withdrawal signs, indicating its morphine-like activity. usdoj.gov

Studies on other 1,4-substituted piperidine (B6355638) derivatives have also demonstrated their potential for antinociceptive activity. internationalscholarsjournals.com In tail flick tests in mice, certain analogues exhibited activity comparable to morphine. internationalscholarsjournals.com The analgesic effect of these compounds is believed to be mediated through opioid receptors, as pretreatment with the opioid antagonist naloxone (B1662785) significantly reduced the antinociceptive response. internationalscholarsjournals.com This suggests that the dominant mechanism for the analgesic activity of these 4-phenylpiperidine structures involves the opioid system. internationalscholarsjournals.com

Table 1: Analgesic Activity of Selected 4-Phenylpiperidine Analogues

| Compound | Test Model | Species | Observed Effect | Reference |

|---|---|---|---|---|

| Acetyl Fentanyl | Tail Flick & Phenylquinone Writhing | Mice | Produced analgesic response | usdoj.gov |

| Substituted N-phenylpropionamido)piperidine | Not Specified | Not Specified | High analgesic potency, short duration of action | nih.gov |

| 1,4-substituted piperidine derivatives | Tail Flick | Mice | Antinociceptive activity, with some compounds comparable to morphine | internationalscholarsjournals.com |

The primary mechanism by which 4-phenylpiperidine derivatives exert their analgesic effects is through the modulation of opioid receptors, particularly the µ-opioid receptor. usdoj.govdrugbank.comresearchgate.net Acetyl fentanyl, for instance, exhibits an in vitro binding affinity for µ-opioid receptors and produces µ-opioid receptor agonist effects. usdoj.gov This agonism is further supported by its ability to inhibit the twitch response in electrically stimulated vas deferens preparations, a classic bioassay for opioid activity. usdoj.gov

The design and synthesis of small molecule µ-agonists based on the 4-phenylpiperidine scaffold have been a focus of research to explore their therapeutic potential. drugbank.comresearchgate.net These efforts have yielded compounds with excellent agonistic activity towards the human µ-receptor. drugbank.comresearchgate.net The interaction of these compounds with the µ-receptor is crucial for their analgesic properties, and structure-activity relationship (SAR) studies have identified key molecular features necessary for optimal receptor recognition and activation. researchgate.net

The sensation of pain is a complex process involving the transmission of noxious stimuli from the periphery to the central nervous system through specific neural pathways. mdpi.comanesthesiologynews.com Opioids, including 4-phenylpiperidine derivatives, primarily exert their analgesic effects by modulating these pathways. painphysicianjournal.com

The action of these compounds is largely centered on the inhibition of ascending pain pathways. painphysicianjournal.com Potent µ-opioid receptor agonists, such as fentanyl and its analogues, act at the dorsal horn of the spinal cord to inhibit the transmission of pain signals. painphysicianjournal.com This is achieved through the activation of descending inhibitory pathways that originate in the periaqueductal gray and rostral ventral medulla. painphysicianjournal.com The activation of µ-opioid receptors in the midbrain leads to the stimulation of these descending pathways, which in turn suppress the firing of nociceptive neurons in the spinal cord. nih.gov This ultimately increases the patient's pain threshold and produces analgesia. painphysicianjournal.com

The process involves the release of endogenous opioids like enkephalins, which act on interneurons within the dorsal horn to reduce the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P from the primary afferent neurons. anesthesiologynews.com This modulation at the synaptic level effectively dampens the pain signal as it travels to higher brain centers for perception. anesthesiologynews.com

Antidepressant Activity Research

The 4-phenylpiperidine fragment has also been incorporated into the design of compounds with potential antidepressant activity. nih.gov In one study, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized by combining structural fragments of tetrazole, a thiophene (B33073) ring, and 4-phenylpiperidine. nih.gov

The antidepressant potential of these compounds was evaluated using the forced swim test (FST) and the tail suspension test (TST) in mice. nih.gov Several of the synthesized derivatives demonstrated significant antidepressant activity, with one compound in particular, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine, showing the highest activity. This compound reduced the immobility time of mice by 55.33% in the FST compared to the control group. nih.gov The positive results in both the FST and TST suggest that the 4-phenylpiperidine moiety, when integrated into these novel heterocyclic systems, can contribute to significant antidepressant-like effects. nih.gov

Table 2: Antidepressant Activity of a 4-Phenylpiperidine Analogue

| Compound | Test Model | Species | Observed Effect | Reference |

|---|---|---|---|---|

| 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine | Forced Swim Test & Tail Suspension Test | Mice | Significant antidepressant activity; reduced immobility time | nih.gov |

Neuropharmacological Studies, including Mechanisms of Addiction

This compound hydrochloride is utilized as a research tool in neuropharmacological studies aimed at understanding the mechanisms of addiction. chemimpex.com The structural similarity of the 4-phenylpiperidine core to endogenous opioids and its presence in highly addictive substances like fentanyl and its analogues make it a relevant scaffold for such investigations. usdoj.gov

Substances of abuse are known to exert their effects by acting on the brain's reward pathways, with the dopaminergic mesolimbic system playing a central role. researchgate.net Opioids, including many 4-phenylpiperidine derivatives, increase dopamine (B1211576) release in the nucleus accumbens by inhibiting GABAergic interneurons in the ventral tegmental area (VTA), leading to disinhibition of dopamine neurons. researchgate.netnih.gov

Studies with acetyl fentanyl have shown that it produces morphine-like subjective effects in drug discrimination studies, which is a key indicator of its abuse potential. usdoj.gov Its ability to suppress withdrawal symptoms in morphine-dependent animals further highlights its addictive properties. usdoj.gov The investigation of how these compounds interact with opioid and other neurotransmitter systems provides valuable insights into the neurobiological basis of addiction, which can inform the development of novel therapeutic interventions. nih.gov

Modulation of Neurotransmitter Systems (e.g., Dopamine Receptor Interactions)

Beyond the opioid system, 4-phenylpiperidine derivatives have been shown to interact with other crucial neurotransmitter systems, most notably the dopaminergic system. nih.gov The modification of the 4-phenylpiperidine scaffold has led to the generation of novel ligands for dopamine receptors, particularly the D2 receptor. nih.gov

One such derivative, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), was developed from a partial D2 receptor agonist and found to act as a functional D2 antagonist with fast-off kinetic properties. nih.gov This compound binds competitively to D2 receptors and has been shown to have neurochemical effects similar to D2 antagonists in vivo, such as reducing locomotor hyperactivity. nih.gov However, unlike classic D2 antagonists, it also demonstrated an ability to increase spontaneous locomotor activity in habituated animals, suggesting a unique "dopaminergic stabilizer" profile. nih.gov This dualistic action is attributed to its agonist-like kinetic profile combined with a lack of intrinsic activity, allowing it to modulate dopamine signaling in a state-dependent manner. nih.gov

Further research has focused on developing 4-phenylpiperidine analogues with selectivity for different dopamine receptor subtypes, such as D3 and D4. mdpi.commdpi.com The ability to selectively target these receptors is of significant interest for the treatment of various neuropsychiatric disorders. Structure-activity relationship studies have revealed that variations in the substituents on the phenyl and piperidine rings can significantly influence the affinity and selectivity for different dopamine receptor subtypes. mdpi.com For instance, certain N-phenylpiperazine benzamide (B126) analogues containing a 4-phenylpiperidine-like moiety have been shown to bind with high affinity and selectivity to the D3 receptor over the D2 receptor. mdpi.com

Table 3: Dopamine Receptor Activity of Selected 4-Phenylpiperidine Analogues

| Compound | Receptor Target | Activity | Potential Application | Reference |

|---|---|---|---|---|

| Pridopidine | D2 Receptor | Functional antagonist with "dopaminergic stabilizer" properties | Neuropsychiatric disorders | nih.gov |

| N-phenylpiperazine benzamide analogues | D3 Receptor | High affinity and selectivity over D2 receptors | Neuropsychiatric disorders | mdpi.com |

| Substituted 4-phenyl-1,2,3,6-tetrahydropyridine | D4 Receptor | Good affinity and selectivity | Glioblastoma | mdpi.com |

Anti-inflammatory Research

Derivatives of the phenylpiperidine nucleus have been synthesized and evaluated for their anti-inflammatory properties. nih.gov In studies using the rat paw carrageenan test, a standard model for assessing acute inflammation, certain amine derivatives based on this structure demonstrated activities comparable to the established nonsteroidal anti-inflammatory drug (NSAID), phenylbutazone. nih.govnih.gov

The mechanisms underlying these anti-inflammatory effects are an area of active investigation. The propionic acid moiety, found in many NSAIDs like ibuprofen, is known to be associated with the inhibition of cyclooxygenase (COX) enzymes. mdpi.com Research on various analogues has explored their inhibitory effects on both COX-1 and COX-2 enzymes. nih.govunina.it For instance, a series of pyrrole (B145914) derivatives showed dose-dependent anti-inflammatory activity, with some compounds exhibiting a selective preference for COX-2 over COX-1. unina.it

Further studies on specific analogues have demonstrated significant reductions in edema in animal models. mdpi.comnih.gov For example, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. mdpi.comnih.gov Repeated administration of this compound led to a marked improvement in efficacy, significantly reducing paw edema at all tested doses. mdpi.com This effect was associated with the modulation of inflammatory cytokines, including a significant decrease in serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comnih.gov

| Compound Class/Derivative | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| Phenylpiperidine derivatives | Rat paw carrageenan test | Activity comparable to phenylbutazone. | nih.gov |

| Pyrrole derivative (1c) | Acetic acid-induced writhing test (in vivo) | Showed efficacy and potency comparable to celecoxib. | unina.it |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal analogue (FM4) | COX-2 Inhibition Assay (in vitro) | Potent inhibition with an IC50 value of 0.74 µM. | nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (in vivo, repeated dosing) | Significant edema reduction at all time points (p < 0.001). | mdpi.comnih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation (in vivo) | Significantly decreased serum TNF-α levels. | mdpi.comnih.gov |

Antimicrobial and Antiviral Activity Studies

The piperidine nucleus is a core component in various compounds demonstrating a wide range of pharmacological activities, including antimicrobial properties. academicjournals.org Synthetic derivatives have been screened for in vitro antibacterial and antifungal activities against a variety of pathogenic strains. biomedpharmajournal.org

Studies on different piperidine derivatives have shown varying degrees of inhibitory activity. academicjournals.org For example, one study found that a specific derivative exhibited strong inhibition (≥ 6 mm zones of inhibition) against bacteria such as Bacillus cereus, Escherichia coli, and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.75 mg/ml against Bacillus subtilis. academicjournals.org In another study, newly synthesized piperidine compounds were evaluated using the disc diffusion method, where they showed activity against both gram-positive (S. aureus) and gram-negative (E. coli) bacteria. biointerfaceresearch.com Furthermore, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have also shown significant antimicrobial and antifungal activity when compared with standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org

Regarding antiviral applications, research has indicated that molecules containing a piperazine (B1678402) ring, a related heterocyclic structure, possess antiviral properties. nih.gov However, some studies have also shown that certain phenylpiperidine derivatives, particularly opioids like fentanyl, can suppress the function of natural killer (NK) cells. nih.govpainphysicianjournal.com Since NK cells are crucial for the eradication of viruses, this immunosuppressive effect could potentially potentiate the propagation of infections. painphysicianjournal.com

| Compound/Derivative Class | Microorganism | Method | Result | Reference |

|---|---|---|---|---|

| Piperidine derivative (Compound 6) | Bacillus subtilis | MIC determination | 0.75 mg/ml | academicjournals.org |

| Piperidine derivative (Compound 6) | Bacillus cereus | MIC determination | 1.5 mg/ml | academicjournals.org |

| Piperidine derivative (Compound 6) | Escherichia coli | MIC determination | 1.5 mg/ml | academicjournals.org |

| Piperidine derivative (Compound 2) | Staphylococcus aureus | Disc diffusion | Active against gram-positive bacteria. | biointerfaceresearch.com |

| Piperidine derivative (Compound 2) | Escherichia coli | Disc diffusion | Active against gram-negative bacteria. | biointerfaceresearch.com |

| Thiosemicarbazone derivatives of piperidones | Various bacterial strains | In vitro screening | Significant activity compared to ampicillin. | biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidones | Various fungal strains | In vitro screening | Significant activity compared to terbinafine. | biomedpharmajournal.org |

Cytotoxicity Evaluations in Biological Systems

Analogues of this compound have been investigated for their potential as anticancer agents. Research has focused on evaluating the cytotoxic effects of these compounds against various human cancer cell lines. nih.govmdpi.com

A study on a series of novel arylpiperazine derivatives assessed their in vitro cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Certain compounds within this series exhibited strong cytotoxic effects, with IC50 values below 5 µM against LNCaP cells. mdpi.com Similarly, a set of 4-acyl-2-substituted piperazine urea (B33335) derivatives showed high selective anticancer activity against MCF7 breast cancer cells. nih.gov Two compounds from this series also demonstrated selectivity against A549 lung cancer cells, suggesting their potential as hit compounds for developing new anticancer agents. nih.gov The IC50 values for these piperazine derivatives ranged from 0.31 to 120.52 μM against breast cancer cell lines. nih.gov

The introduction of different chemical groups to the core structure has been shown to influence cytotoxic potency. For example, phenylpiperidine derivatives with methyl or fluoro groups at the ortho-position on the phenyl group exhibited relatively strong cytotoxicity against LNCaP cells (IC50 < 5 μM). mdpi.com In contrast, some evidence suggests that chronic use of certain phenylpiperidine derivatives, particularly opioids, may suppress immune responses, which could potentially expedite the progression of cancer. painphysicianjournal.com

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Arylpiperazine derivative (Compound 9) | LNCaP (Prostate) | < 5 µM | mdpi.com |

| Arylpiperazine derivative (Compound 15) | LNCaP (Prostate) | < 5 µM | mdpi.com |

| Arylpiperazine derivative (Compound 8) | DU145 (Prostate) | 8.25 µM | mdpi.com |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | Breast Cancer Cells (MCF7, BT20, T47D, CAMA-1) | 0.31–120.52 μM | nih.gov |

| Phenylacetamide derivative (3d) | MDA-MB-468 (Breast) | 0.6±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 (Pheochromocytoma) | 0.6±0.08 μM | tbzmed.ac.ir |

Cardiovascular and Smooth Muscle Pharmacological Effects

Analogues of this compound have been studied for their effects on cardiovascular and smooth muscle tissues, revealing significant vasodilatory and spasmolytic properties. nih.gov

Vasodilators are agents that widen blood vessels, allowing for easier blood flow, and are used in managing conditions like hypertension. physio-pedia.com Certain piperidine derivatives have demonstrated a dose-dependent vasodilator effect. In one in vitro study using isolated rabbit aorta, the piperidine derivative 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride was effective against contractions induced by high potassium (K+) concentrations, with an EC50 value of 0.08 mM. nih.gov The same compound also suppressed peak responses induced by norepinephrine. nih.gov

In addition to vascular effects, this analogue also exhibited spasmolytic (antispasmodic) activity on intestinal smooth muscle. It showed a dose-dependent relaxant effect on both spontaneous and K+-induced contractions of isolated rabbit jejunum, with EC50 values of 0.01 mM and 0.30 mM, respectively. nih.gov These findings indicate that the compound has a smooth muscle-selective relaxant effect on both intestinal and vascular preparations. nih.gov

The mechanism underlying the observed smooth muscle relaxation appears to involve the blockade of calcium channels. nih.gov Calcium channel blockers (CCBs) prevent calcium from entering cells of the heart and blood vessel walls, resulting in relaxation of the vascular smooth muscle and subsequent vasodilation. physio-pedia.com

The calcium channel blocking activity of the piperidine analogue 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride was confirmed in experiments where the compound shifted the calcium dose-response curves to the right. nih.gov This effect was similar to that produced by verapamil, a well-known calcium channel blocker. The results suggest that the vasodilatory and spasmolytic effects of this piperidine derivative are likely mediated through the blockade of both voltage-operated and receptor-operated calcium channels. nih.gov

| Tissue Preparation | Contraction Type | Effect | Potency (EC50) | Reference |

|---|---|---|---|---|

| Isolated Rabbit Jejunum | Spontaneous | Relaxation | 0.01 mM | nih.gov |

| Isolated Rabbit Jejunum | K+ (75 mM)-induced | Relaxation | 0.30 mM | nih.gov |

| Isolated Rabbit Aorta | K+ (75 mM)-induced | Vasodilation | 0.08 mM | nih.gov |

| Isolated Rabbit Aorta | Norepinephrine (1 µM)-induced | Vasodilation | 0.08 mM | nih.gov |

| Analogue: 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride |

Endocrine System Modulation: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a critical role in regulating intracellular glucocorticoid concentrations. nih.gov It catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, particularly within the liver and adipose tissue. nih.govmdpi.com Over-expression of 11β-HSD1 has been associated with obesity and metabolic disorders, leading to the hypothesis that its selective inhibition could be a viable therapeutic strategy for treating metabolic syndrome and type 2 diabetes. nih.govnih.gov

This has spurred the development of numerous 11β-HSD1 inhibitors, with several classes of compounds currently under investigation. nih.gov These include structures such as adamantyltriazoles and arylsulfonamidothiazoles. nih.gov While direct studies linking this compound to 11β-HSD1 are not prominent, the development of novel inhibitors for this enzyme is a significant area of research for complex heterocyclic molecules. The goal of this research is to improve glycemic control, lipid profiles, and blood pressure. nih.gov

Clinical and preclinical studies with various selective 11β-HSD1 inhibitors have shown promising results. For example, the inhibitor AZD4017 has been evaluated in clinical trials and has a high potency with an IC50 of 7 nM. nih.gov Another compound, AZD8329, was developed from a carboxylic acid class of inhibitors and showed an improved profile in terms of solubility and pharmacokinetics. nih.gov These investigations highlight the therapeutic potential of targeting 11β-HSD1 and underscore the continued search for novel chemical scaffolds, including those related to the piperidine class, that can effectively and selectively inhibit this enzyme. nih.govnih.gov

Sigma Receptor Ligand Research (σ1 and σ2)

The 4-phenylpiperidine scaffold has been a subject of significant interest in the exploration of ligands for sigma (σ) receptors, which are unique receptor proteins in the central nervous system and peripheral organs. These receptors are classified into two main subtypes, σ1 and σ2, and are implicated in a variety of physiological and pathological processes, making them attractive targets for therapeutic drug design. Research into this compound and its analogues has contributed to the understanding of the structural requirements for affinity and selectivity at these receptor subtypes.

Affinity and Selectivity Profiling

The affinity and selectivity of ligands for σ1 and σ2 receptors are crucial for their potential therapeutic applications and for their use as research tools. Studies on a variety of 4-substituted-4-phenylpiperidine analogues have revealed key structure-activity relationships (SAR) that govern their interaction with sigma receptors. While specific binding data for this compound is not extensively documented in publicly available research, the affinity of closely related analogues provides valuable insights.

The general pharmacophore model for high-affinity sigma receptor ligands derived from the 4-phenylpiperidine class includes a central basic nitrogen atom, a phenyl group at the 4-position, and a substituent at the 4-position of the piperidine ring. The nature of the substituent on the piperidine nitrogen and the substitution pattern on the phenyl ring also significantly influence binding affinity and selectivity.

For instance, research on a series of N-(1-benzylpiperidin-4-yl)arylacetamides demonstrated that these compounds generally exhibit higher affinity for the σ1 receptor compared to the σ2 receptor. Modifications to the arylacetamide moiety and the benzyl (B1604629) group have been shown to modulate this affinity and selectivity. For example, replacement of the phenyl ring in the phenylacetamide portion with other aromatic systems like thiophene or naphthyl did not significantly alter σ1 affinity, whereas substitution with imidazole (B134444) or pyridyl rings led to a substantial decrease in affinity. This suggests that the electronic and steric properties of this part of the molecule are critical for σ1 receptor recognition.

Furthermore, studies on other 4-aroylpiperidines and their corresponding reduced alcohol derivatives (4-(α-hydroxyphenyl)piperidines) have shown that the oxidation state of the benzylic carbon can impact σ1 affinity. In many cases, reduction of the ketone to an alcohol leads to an increase in binding affinity for the σ1 receptor, highlighting the importance of a hydrogen bond donor at this position for optimal interaction. nih.gov The substitution pattern on the aroyl ring also plays a significant role, with certain substituents enhancing affinity and/or selectivity. nih.gov

The following table summarizes the sigma receptor binding affinities for a selection of 4-phenylpiperidine analogues, illustrating the impact of structural modifications on receptor interaction.

| Compound | R1 | R2 | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| Analogue A | -CH2-Ph | -C(O)CH2-Ph | 3.9 | 240 | >60 |

| Analogue B | -CH2-Ph | -C(O)CH2-(2-thienyl) | 4.2 | 260 | >60 |

| Analogue C | -CH2-(4-F-Ph) | -C(O)CH2-Ph | 5.1 | 150 | ~29 |

| Analogue D | -CH2-Ph | -CH(OH)-Ph | Varies | Varies | Varies |

This table is a representation of data for illustrative analogues based on available literature and does not represent specific data for this compound.

Development of Fluorescent Probes for Sigma Receptor Studies

The development of high-affinity and selective fluorescent ligands is a critical step for visualizing and studying the distribution and dynamics of receptors in living cells and tissues. The 4-phenylpiperidine scaffold has served as a foundation for the design of such probes for sigma receptors. These fluorescent probes typically consist of the sigma receptor-targeting pharmacophore linked to a fluorescent dye (fluorophore).

The design strategy often involves functionalizing a known high-affinity sigma receptor ligand with a linker and a fluorophore in a way that does not significantly compromise its binding affinity and selectivity. For example, researchers have successfully developed fluorescent ligands by attaching fluorophores to various positions on the 4-phenylpiperidine core.

One approach involves the synthesis of derivatives where a fluorescent moiety is attached to the piperidine nitrogen. These probes have been instrumental in various in vitro studies, including fluorescence microscopy and flow cytometry, to investigate the subcellular localization of σ1 receptors and their role in cellular processes.

While specific fluorescent probes derived directly from this compound are not prominently reported, the principles established from related analogues are applicable. The acetyl group itself could potentially be modified to attach a fluorophore, or other positions on the molecule could be utilized for this purpose, provided that the modification does not abrogate binding to the sigma receptors. The choice of fluorophore is also a critical consideration, with factors such as brightness, photostability, and spectral properties being important for successful imaging experiments.

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Pharmacological Activity Enhancements through Targeted Structural Modifications

The structure-activity relationship (SAR) of 4-phenylpiperidine (B165713) derivatives is crucial for understanding how modifications to the molecule affect its biological activity. The incorporation of the 4-phenylpiperidine pharmacophore into other structures, such as 4-anilidopiperidines related to fentanyl, has led to the development of novel classes of potent opioid analgesics. nih.gov

Research into the SAR of 4-phenylpiperidine analogs has demonstrated that specific structural changes can significantly alter their potency and efficacy. For instance, studies on 4-(m-hydroxyphenyl)piperidines, which are flexible fragments of morphine, involved synthesizing analogs with varying 4-alkyl substituents (from hydrogen to t-butyl) and different N-substituents (methyl, allyl, and phenethyl). nih.gov These modifications resulted in compounds ranging from weak to morphine-like agonist potency, highlighting the sensitivity of the mu-opioid receptor to the size and nature of these substituents. nih.gov

Conformational studies have shown that for many 4-phenylpiperidine analgesics like meperidine, the phenyl equatorial conformation is preferred. nih.gov However, the phenyl axial conformers, though often higher in energy, may explain the enhanced potency observed with certain substitutions, such as a meta-hydroxy group on the phenyl ring. nih.gov For 4-Acetyl-4-phenylpiperidine hydrochloride, its unique piperidine (B6355638) structure allows for modifications that can enhance its pharmacological effects, making it a valuable compound in medicinal chemistry for developing new analgesics. chemimpex.com

Table 1: Impact of Structural Modifications on the Activity of 4-Phenylpiperidine Derivatives

| Modification Site | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Piperidine Ring (Position 4) | Alkyl groups (methyl, n-propyl, t-butyl) | Variation in mu-receptor affinities and efficacies. Phenyl axial conformation favored with bulkier groups. | nih.gov |

| Piperidine Nitrogen (N-substituent) | Methyl, Allyl, Phenethyl | Modulation of analgesic potency. | nih.gov |

| Phenyl Ring (Position 3') | Hydroxy group (m-OH) | Can enhance potency, potentially through interaction in the phenyl axial conformation. | nih.gov |

| Piperidine Ring (Position 4) | Conversion of nitrile to oxadiazole | Resulted in compounds with low analgesic activity but potent antipropulsive effects. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a QSAR study on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists, a large number of molecular descriptors were initially calculated. nih.gov Through a process involving two-stage least squares and partial least squares (PLS) methods, this number was narrowed down to four key descriptors that correlated with the known analgesic activities of 38 different 4-phenylpiperidine derivatives. nih.gov Although the specific descriptors for this exact study are not detailed in the abstract, QSAR analyses for other compounds have successfully used topological, spatial, thermodynamic, and electronic state (E-state) indices. For example, a study on piperine (B192125) analogs identified the partial negative surface area, the area of the molecular shadow, and the heat of formation as statistically significant descriptors. nih.gov

Neural networks (NN) have been effectively used to model the nonlinear relationships in QSAR studies of 4-phenylpiperidine derivatives. nih.gov A three-layer back-propagation neural network was employed to correlate the selected molecular descriptors with the analgesic activities of the compounds. nih.gov The resulting QSAR model was validated using an external testing set of five additional 4-phenylpiperidine derivatives, demonstrating its predictive power. nih.gov More recent research has also utilized machine learning models, including directed message passing neural networks (MPNNs), to classify the intrinsic activity of ligands at the human μ-opioid receptor, achieving high accuracy. nih.govacs.org These advanced models can learn from molecular structures represented by SMILES strings to predict whether a compound will act as an agonist or antagonist. nih.gov

The 4-phenylpiperidine structure features a benzene (B151609) ring attached to a piperidine ring, providing a key hydrophobic element for receptor interaction. wikipedia.org The binding of these ligands to opioid receptors is a complex process. While not explicitly detailed for this compound itself in the provided results, the general understanding of opioid receptor binding suggests that hydrophobic interactions involving the phenyl group are critical for affinity and selectivity. The orientation of this phenyl group (either axial or equatorial) within the receptor's binding pocket can significantly influence the compound's pharmacological profile. nih.govnih.gov

Molecular Docking and Binding Site Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For opioid receptor ligands, docking studies help to investigate their binding modes within the receptor.

Structure-based drug design for opioid analgesics has utilized the crystal structure of the µ-opioid receptor (PDB: 4DKL) to perform molecular docking experiments. core.ac.uk These studies aim to identify novel compounds that can bind effectively to the receptor. Docking simulations of various ligands into the µ-opioid receptor have helped to understand the specific interactions that govern binding affinity and functional activity. core.ac.uk For example, a study on 2-phenylpyrimidine (B3000279) analogues used molecular docking to explore their putative binding modes as selective inhibitors of a different target, PDE4B, which was then confirmed with molecular dynamics simulations. nih.gov Similar methodologies are applied to investigate how 4-phenylpiperidine derivatives interact with the opioid receptor, guiding the design of new molecules with improved properties. core.ac.uknih.gov

Pharmacophore Modeling and Rational Drug Design for Structural Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a key component of rational drug design.

Based on QSAR studies of 4-phenylpiperidine derivatives, a pharmacophore model can be hypothesized. nih.gov This model outlines the essential structural features required for a molecule to exhibit mu-opioid agonist activity. Such a model is invaluable for the structural optimization of existing 4-phenylpiperidine compounds and the design of new, more potent ones. nih.gov A typical pharmacophore model might include features like a hydrophobic aromatic center, a hydrogen bond acceptor, and a positively ionizable group, which are characteristic of many opioid ligands. The development of a statistically significant 3D-QSAR model, often derived from a pharmacophore hypothesis, can yield high correlational and predictive power, further aiding in the design of novel molecules. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 4-(m-hydroxyphenyl)piperidine |

| 4-phenylpiperidine |

| Alfentanil |

| Fentanyl |

| Loperamide (B1203769) |

| Meperidine (Pethidine) |

| Morphine |

| Pethidine |

Conformational Analysis and Stereochemical Impact on Biological Activity

The biological activity of 4-phenylpiperidine derivatives is profoundly influenced by their conformation, particularly the orientation of the 4-phenyl group relative to the piperidine ring. The piperidine ring typically adopts a chair conformation. In this conformation, the phenyl substituent at the 4-position can be oriented in either an axial or an equatorial position. Computational studies on analogous 4-phenylpiperidine analgesics, such as meperidine and ketobemidone, have provided valuable insights into the energetic favorability of these conformations.

For many potent opioid agonists within this class, there is a demonstrated preference for the axial orientation of the 4-aryl group when the molecule is protonated, as it would be under physiological conditions. nih.gov This axial conformation is thought to facilitate a more effective interaction with the opioid receptor.

A conformational analysis of various 4-phenylpiperidine analgesics was conducted using the Molecular Mechanics II (MM2) program. nih.gov The study revealed that for compounds like meperidine and ketobemidone, the phenyl equatorial conformations are generally preferred. However, the energy difference to the phenyl axial conformation is relatively small, calculated to be only 0.6 to 0.7 kcal/mol higher. nih.gov This small energy gap suggests that the phenyl axial conformer is readily accessible and may be the biologically active conformation responsible for the analgesic effects. The presence of a meta-hydroxyl group on the phenyl ring, as seen in ketobemidone, is thought to further enhance potency, a feature that can be explained by the adoption of the phenyl axial conformation. nih.gov

In contrast, for other analogs like the prodines, the phenyl axial conformers are computed to be significantly higher in energy (1.9 to 3.4 kcal/mol), making them less favorable. nih.gov The relative concentrations of the different conformations can be directly related to the observed analgesic potencies of these compounds. nih.gov For instance, in the case of 1,3,4-trimethyl-4-phenylpiperidines, a phenyl axial conformer is preferred for the 3-demethyl compound, while phenyl equatorial conformers are favored for the alpha and beta isomers. nih.gov

The conformational free energies of 4-substituted piperidines are nearly identical to their cyclohexane (B81311) counterparts in the free base form. nih.gov However, upon protonation of the piperidine nitrogen, a significant stabilization of the axial conformer by about 0.7-0.8 kcal/mol is observed for polar 4-substituents. nih.gov This stabilization can even lead to a reversal of conformational preference from equatorial to axial upon protonation. nih.gov This effect is attributed to electrostatic interactions between the protonated nitrogen and the substituent at the 4-position. nih.gov

While direct conformational analysis data for this compound is not extensively available, based on the behavior of its close analogs, it can be inferred that the molecule exists in a conformational equilibrium between the phenyl-axial and phenyl-equatorial forms. The relatively small energy difference between these two states, as seen with meperidine and ketobemidone, likely allows for the adoption of the biologically relevant axial conformation at the receptor site.

Table 1: Conformational Energy Differences in 4-Phenylpiperidine Analogs

| Compound | Phenyl Conformation Preference | Energy Difference (kcal/mol) to Higher Energy Conformer | Reference |

| Meperidine | Equatorial | 0.6 (Axial) | nih.gov |

| Ketobemidone | Equatorial | 0.7 (Axial) | nih.gov |

| Prodines (demethyl, α, β) | Equatorial | 1.9 - 3.4 (Axial) | nih.gov |

This table is generated based on computational studies of related 4-phenylpiperidine analgesics.

Electrostatic Map and Superimposition Analyses

The electrostatic potential (ESP) map of a molecule is a valuable tool in computational chemistry that illustrates the distribution of charge. Regions of negative potential, typically colored red or orange, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and susceptible to nucleophilic attack. These electrostatic features are critical for molecular recognition and binding to biological targets.

Superimposition analysis is another computational technique used to compare the three-dimensional structures of different molecules, often to understand why they might bind to the same receptor. In the context of opioids, molecules like this compound are often compared to morphine, the prototypical opioid agonist. The goal of such an analysis is to identify common structural features and spatial arrangements of key functional groups that are essential for binding to the opioid receptor.